3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is a pyrazole derivative, characterized by a cyclopentyl group attached to the third carbon, a methyl group attached to the first nitrogen, and an aldehyde group at the fourth carbon of the pyrazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of cyclopentanone with hydrazine hydrate to form 3-cyclopentyl-1H-pyrazole . This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate . The final step involves the formylation of the methylated pyrazole using Vilsmeier-Haack reaction conditions, which include the use of phosphorus oxychloride and dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: cyclopentanone reaction with hydrazine hydrate, methylation, and formylation . Reaction conditions are optimized for yield and purity, and the product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Scientific Research Applications
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function . The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the cyclopentyl group.
1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with different substitution pattern.
Uniqueness
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a cyclopentyl group and a methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity . The combination of these substituents can enhance its binding affinity to specific targets and improve its stability under various conditions .
Properties
IUPAC Name |
3-cyclopentyl-1-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-6-9(7-13)10(11-12)8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQGKTGUNDFKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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